molecular formula C15H22O3 B12680912 (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate CAS No. 94030-83-8

(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate

Cat. No.: B12680912
CAS No.: 94030-83-8
M. Wt: 250.33 g/mol
InChI Key: OAGHHOVAANMDCH-UHFFFAOYSA-N
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Description

(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate, with the CAS Registry Number 94030-83-8 and a molecular formula of C 15 H 22 O 3 , is a specialty ester with a molecular weight of 250.33 . This compound is built upon an octahydro-4,7-methano-1H-indene core, a robust tricyclic hydrocarbon framework known for its stability and unique structural properties . The acetoacetate functional group is a versatile moiety in organic synthesis. The primary research application of this compound is in the development and study of advanced fragrance ingredients. It serves as a key intermediate for exploring novel synthetic derivatives with potential olfactory properties. Related structural analogues, such as Octahydro-4,7-methano-1H-inden-5-yl acetate, are well-documented in the field for their potent green and herbal scent profiles, demonstrating the value of this chemical scaffold in perfumery research . Furthermore, patents disclose the use of aldehydes and other derivatives from the same core structure in perfume compositions, highlighting the ongoing industrial interest in this family of compounds for creating unique sensory experiences . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

94030-83-8

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]decanylmethyl 3-oxobutanoate

InChI

InChI=1S/C15H22O3/c1-9(16)5-15(17)18-8-11-6-10-7-14(11)13-4-2-3-12(10)13/h10-14H,2-8H2,1H3

InChI Key

OAGHHOVAANMDCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC1CC2CC1C3C2CCC3

Origin of Product

United States

Preparation Methods

Grignard Addition to Octahydro-4,7-methano-inden-5-one

  • A flame-dried 5-L 3-necked flask equipped with mechanical stirring and temperature control is charged with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) under nitrogen atmosphere.
  • The solution is cooled to 15-20 °C, and octahydro-4,7-methano-inden-5-one (4.32 mol) is added slowly over 3-4 hours.
  • The reaction temperature is allowed to rise to 25-30 °C and maintained for 1 hour.
  • The reaction is quenched with acetic acid and ice, followed by separation of the organic layer to yield 5-methyl-octahydro-4,7-methano-inden-5-ol with approximately 90% yield.
  • This step introduces a methyl group via nucleophilic addition to the ketone, forming a secondary alcohol intermediate.

Dehydration to Hexahydro-4,7-methano-indene Isomers

  • The crude 5-methyl-octahydro-4,7-methano-inden-5-ol is heated to 105-110 °C to remove THF solvent.
  • After cooling, p-toluenesulfonic acid (PTSA) and toluene are added, and the mixture is refluxed (~120-135 °C) to remove water azeotropically over 25-30 hours.
  • The reaction mixture is quenched with water, washed with sodium carbonate solution, and distilled to afford hexahydro-4,7-methano-indene isomers in 92% yield.
  • This step converts the alcohol to a mixture of olefinic bicyclic compounds via acid-catalyzed dehydration.

Hydroformylation to Aldehyde Intermediates

  • Hexahydro-4,7-methano-indene isomers are subjected to hydroformylation in a 4 L Zipper Clave reactor with carbonyl hydrido tris(triphenylphosphine)rhodium(I) catalyst under syngas (CO/H2 50:50) at 300 psig and 120 °C for ~2.5 hours.
  • The reaction yields a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde with 88% total yield.
  • The aldehydes are separated by distillation and characterized by GC and NMR.

Synthesis of this compound

Direct Esterification Approach

  • The aldehyde or alcohol intermediates can be converted to the acetoacetate ester via esterification with acetoacetic acid derivatives or acetoacetylation reagents.
  • Although specific detailed protocols for this esterification are less documented in the public domain, standard esterification methods using acid catalysis or activated acetoacetate esters (e.g., acetoacetyl chloride) are applicable.
  • The reaction conditions typically involve mild heating and use of solvents such as toluene or dichloromethane, with purification by chromatography or distillation.

Alternative Synthetic Routes

  • Some methods may involve the use of alkylation of acetoacetate anions with halomethyl derivatives of octahydro-4,7-methano-1H-indene, though these are less commonly reported.
  • The bicyclic alcohol intermediate can be converted to the corresponding bromide or tosylate, which then undergoes nucleophilic substitution with acetoacetate salts.

Purification and Characterization

  • The final product and intermediates are purified by distillation under reduced pressure or chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC).
  • Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.
  • The presence of multiple chiral centers in the bicyclic framework results in isomeric mixtures, which can be separated or used as mixtures depending on application.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Grignard Addition Octahydro-4,7-methano-inden-5-one MeMgBr in THF, 15-30 °C, quench with HOAc/ice 5-methyl-octahydro-4,7-methano-inden-5-ol 90 Controlled addition, inert atmosphere
2 Acid-Catalyzed Dehydration 5-methyl-octahydro-4,7-methano-inden-5-ol PTSA, toluene reflux, azeotropic water removal Hexahydro-4,7-methano-indene isomers 92 Long reflux, water removal critical
3 Hydroformylation Hexahydro-4,7-methano-indene isomers Rhodium catalyst, CO/H2 (50:50), 300 psig, 120 °C Octahydro-4,7-methano-1H-indene-5-acetaldehyde + methylated aldehyde 88 Syngas pressure reactor required
4 Esterification Aldehyde or alcohol intermediates Acetoacetic acid derivatives, acid catalysis This compound Variable Standard esterification methods

Research Findings and Notes

  • The Grignard addition step is highly efficient and scalable, providing a key alcohol intermediate in high yield and purity.
  • Dehydration under acidic conditions must be carefully controlled to avoid side reactions and ensure high conversion to olefinic isomers.
  • Hydroformylation using rhodium catalysts is a well-established method to introduce aldehyde functionality regioselectively on bicyclic systems.
  • The final esterification step, while less documented in detail, follows classical organic synthesis protocols and can be optimized for yield and purity depending on the acetoacetate reagent and conditions used.
  • The presence of multiple chiral centers in the bicyclic system results in isomeric mixtures; separation techniques such as HPLC and GC are essential for obtaining pure isomers if required.
  • Commercially, these compounds are often used as isomeric mixtures due to the complexity and cost of separation.

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Applications Hazards
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate Not explicitly listed Likely C₁₅H₂₂O₃ ~240–260 (estimated) Acetoacetate ester Fragrance intermediates, polymer synthesis, chemical research Limited data; potential irritation (analogous to esters)
1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one Not provided C₁₃H₂₀O 192.29 Ketone Perfume compositions (floral, woody notes) Not specified; typical ketone hazards (flammability, irritation)
Octahydro-4,7-methano-1H-inden-5-yl acetate 64001-15-6 C₁₂H₁₈O₂ 194.27 Acetate ester HPLC analysis, fragrance base No significant hazards reported
2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer 34755-33-4 (C₁₄H₂₀O₂)ₙ 220.31 (monomer) Polyacrylate ester Laboratory chemicals, industrial coatings H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation)
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate (Verdyl acetate) 5413-60-5 C₁₂H₁₆O₂ 192.25 Acetate ester Perfumery (fresh, floral notes) Limited data; generally low toxicity for fragrance esters
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt (D609) 83373-60-8 C₁₁H₁₅KO₃S₂ 266.46 Dithiocarbonate salt Biochemical research (phospholipase C inhibitor) No direct hazards reported; handle as a laboratory chemical

Key Structural and Functional Differences

Functional Groups: The acetoacetate ester contains a β-ketoester group (CH₃COCH₂COO−), offering reactivity for enolate formation and polymerization. This contrasts with aldehydes (e.g., octahydro-4,7-methanoindenecarbaldehyde, CAS 30772-79-3 ) and ketones (e.g., 1-(octahydro-4,7-methano-inden-5-yl)-propan-2-one ), which are more reactive in nucleophilic additions but less stable. The polyacrylate ester (CAS 34755-33-4 ) is a polymerized derivative, resulting in higher molecular weight and distinct material properties (e.g., film-forming ability).

Applications: Fragrances: Ketones (e.g., 1-(octahydro-4,7-methanoinden-5-yl)-propan-2-one) and aldehydes are prized for their olfactory profiles, contributing to floral and woody accords . The acetoacetate ester may serve as a precursor for fragrance ingredients. Polymers: The homopolymer (CAS 34755-33-4) is utilized in coatings and adhesives due to its acrylic backbone , whereas the acetoacetate derivative could participate in crosslinking reactions. Biochemical Research: D609 (CAS 83373-60-8) is a specialized tool for studying lipid signaling pathways, unlike the other compounds .

Safety Profiles: The polyacrylate homopolymer (CAS 34755-33-4) poses notable hazards (oral toxicity, skin/eye irritation) , while simpler esters like octahydro-4,7-methanoindenyl acetate (CAS 64001-15-6) are classified as low-risk .

Research Findings

  • Synthetic Routes: Many analogs are synthesized from octahydro-4,7-methano-inden-5-one via Grignard reactions, hydrogenation, or esterification . For example, 1-(octahydro-4,7-methano-inden-5-yl)-propan-2-one is prepared by alkylation of the parent ketone .
  • Analytical Methods: Reverse-phase HPLC with Newcrom R1 columns effectively separates octahydro-4,7-methanoindenyl derivatives, including acetates and aldehydes .
  • Market Availability: BuGuCh & Partners and BIOZOL Diagnostica Vertrieb GmbH are key suppliers of these niche chemicals .

Biological Activity

(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is a bicyclic compound with potential applications in various fields, including fragrance and flavor industries. Its unique structural characteristics and reactivity with biological systems have drawn attention for further research into its biological activity. This article explores the biological properties, including antimicrobial and antiproliferative activities, as well as its potential applications in medicinal chemistry.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC13H18O3C_{13}H_{18}O_3
Functional GroupsEster
Bicyclic FrameworkYes
ApplicationsFragrance, flavoring, organic synthesis

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Preliminary findings suggest that this compound exhibits significant antibacterial activity.

Case Study: Antimicrobial Assays

In a comparative study, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
E. coli125
S. aureus62.5

These results indicate that this compound may possess potential as an antibacterial agent, particularly against methicillin-resistant strains.

Antiproliferative Activity

In addition to its antimicrobial properties, the compound has been assessed for its antiproliferative effects on cancer cell lines. Research focused on its impact on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.

Case Study: Antiproliferative Assays

The following table summarizes the IC50 values obtained from cell viability assays:

Cell LineIC50 (µg/mL)
HeLa150
A549200

These findings suggest that this compound may inhibit cancer cell proliferation effectively.

The mechanisms underlying the biological activity of this compound are still under investigation. However, initial studies suggest that its antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. Further research is required to elucidate these mechanisms fully.

Computational Studies

In silico studies have also been conducted to predict the interaction of this compound with specific protein targets associated with bacterial resistance mechanisms. These studies indicate potential binding affinities that warrant further exploration in drug development.

Q & A

Q. What are the established synthetic routes for (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate, and what key reaction parameters must be controlled?

The synthesis involves esterification of octahydro-4,7-methano-1H-inden-5-ol with acetoacetyl chloride under acid catalysis. Critical parameters include:

  • Temperature control (60–80°C to minimize side reactions)
  • Stoichiometric ratio (1:1.2 alcohol-to-acid chloride for optimal yield)
  • Inert atmosphere (argon/nitrogen) to prevent hydrolysis. Intermediate purity should be verified via thin-layer chromatography (TLC) before proceeding. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) ensures product isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • ¹H/¹³C NMR : Focus on methine protons (δ 2.5–3.5 ppm) and ester carbonyl signals (δ 170–175 ppm).
  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS ([M+H]⁺ expected). Compare spectral data with computationally predicted patterns (DFT) and reference compounds. Multiplicity in NMR should align with the bicyclic structure’s coupling constants .

Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?

  • Store under nitrogen at –20°C with desiccants (e.g., molecular sieves).
  • Monitor degradation via accelerated aging studies (40°C, 75% RH for 30 days) using HPLC (C18 column, acetonitrile/water gradient).
  • Quantify hydrolysis products (e.g., free acetoacetic acid) against calibrated standards. Track retention time shifts >2% as degradation indicators .

Advanced Research Questions

Q. How can contradictory results in thermal stability profiles from different studies be systematically resolved?

Design a full factorial experiment testing:

  • Temperature (30–60°C)
  • Humidity (0–80% RH)
  • Oxygen exposure (0–21%). Use thermogravimetric analysis (TGA) for mass loss profiles and differential scanning calorimetry (DSC) for decomposition onset. Apply multivariate regression to identify dominant degradation factors. Reconcile discrepancies by standardizing reporting metrics (e.g., Td₅% vs. Tonset) .

Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate activation barriers for ester hydrolysis (B3LYP/6-311+G(d,p)).
  • COMSOL Multiphysics® : Simulate reaction kinetics under flow conditions (0.1–10 mL/min). Validate predictions via microreactor experiments, comparing observed vs. computed conversion rates. Use AI-driven parameter optimization to refine models .

Q. How should researchers optimize synthetic yield in scaled-up reactions?

Implement a Box-Behnken design with:

  • Catalyst loading (0.5–2 mol%)
  • Reaction time (4–12 hours)
  • Solvent polarity (toluene to DMF). Perform 15 experiments with triplicate center points. Use response surface methodology to identify maximum yield zones. Validate in a 1L reactor with in-line FTIR monitoring of ester formation .

Q. What methodological approach elucidates acid-catalyzed decomposition mechanisms?

  • Isotope Labeling : Track ¹⁸O migration via GC-MS after hydrolyzing ¹⁸O-labeled ester.
  • Kinetic Isotope Effects (KIE) : Compare kH/kD in D₂O vs. H₂O.
  • Stopped-Flow NMR : Capture transient intermediates (e.g., acylium ions). Correlate experimental activation energies (Eyring plots) with DFT-calculated transition states .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting NMR assignments for the methanoindenyl moiety?

  • Perform NOESY experiments to confirm spatial proximity of bridgehead protons.
  • Compare experimental ¹³C shifts with DFT-calculated chemical shifts (GIAO method).
  • Use dynamic NMR (variable-temperature) to resolve overlapping signals caused by conformational exchange .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in purity?

Apply ANOVA to purity data from ≥5 independent syntheses. Use Tukey’s HSD test to identify outliers. Control charting (X-bar and R charts) monitors process stability. Root-cause analysis (e.g., fishbone diagram) identifies variability sources (e.g., raw material quality, stirring efficiency) .

Experimental Design

Q. How to design a study comparing catalytic efficiency of lipases in esterifying this compound?

Use a randomized block design with:

  • Enzyme type (e.g., Candida antarctica Lipase B vs. Thermomyces lanuginosus)
  • Solvent (toluene, THF, solvent-free)
  • Water activity (0.1–0.6).
    Measure initial reaction rates (µmol/min) via GC-FID. Analyze via mixed-effects models to account for enzyme batch variability .

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